

Application Notes: Microcosmic Salt Bead Test for Metal Cation Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium ammonium phosphate*

Cat. No.: B076020

[Get Quote](#)

Introduction

The microcosmic salt bead test is a qualitative inorganic analysis technique used to identify certain metal cations based on the characteristic colors they impart to a fused bead of microcosmic salt (Sodium Ammonium Hydrogen Phosphate, $\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O}$).^{[1][2][3]} This method is particularly valuable for the preliminary identification of transition metals in salts and minerals.^[4] The test relies on the principle that when heated, microcosmic salt decomposes into a transparent, glassy bead of sodium metaphosphate (NaPO_3).^{[5][6][7][8]} When this bead is fused with a sample containing a metal oxide, it forms a complex orthophosphate, which often possesses a distinct color that varies depending on the metal and the thermal conditions (hot or cold) and the nature of the flame (oxidizing or reducing).^{[5][9]}

Chemical Principle

The test involves two key chemical reactions:

- Formation of the Glassy Bead: Upon heating, microcosmic salt loses water and ammonia, melting into a clear, colorless bead of sodium metaphosphate.^{[8][10][11]}
 - $\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O} \rightarrow \text{NaPO}_3 + \text{NH}_3(\text{g}) + 5\text{H}_2\text{O}(\text{g})$ ^{[7][11]}
- Formation of Colored Metal Phosphates: The molten sodium metaphosphate bead reacts with a metallic oxide (formed by heating the metallic salt sample in the flame) to produce a colored sodium metal orthophosphate.^{[7][10]}

- Example with Copper(II) Oxide: $\text{NaPO}_3 + \text{CuO} \rightarrow \text{NaCuPO}_4$ (Sodium Copper Orthophosphate - blue color)[7][11]

The observed color can differ between the oxidizing flame (outer, hotter part of the Bunsen flame) and the reducing flame (inner, less hot part), providing an additional layer of specificity for identification.[12][13][14]

Experimental Protocol

1. Materials and Apparatus

- Reagents:

- Microcosmic Salt ($\text{Na}(\text{NH}_4)\text{HPO}_4 \cdot 4\text{H}_2\text{O}$)
- Unknown salt sample for analysis
- Concentrated Hydrochloric Acid (HCl) for cleaning
- Distilled Water

- Apparatus:

- Bunsen burner
- Platinum or Nichrome wire loop (Platinum is preferred for its higher melting point and inertness)
- Watch glass
- Spatula

2. Procedure

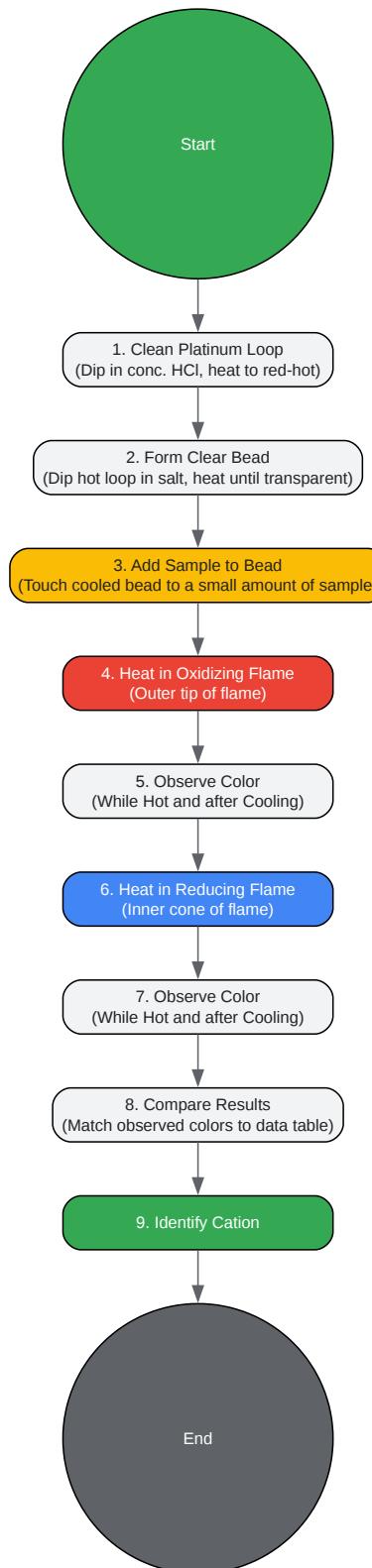
- Cleaning the Wire Loop: a. Make a small loop (3-4 mm in diameter) at the end of the platinum wire.[10] b. To clean the loop, dip it in concentrated HCl on a watch glass and then heat it in the hottest part of the Bunsen burner flame until it glows red-hot.[8][15] c. Repeat

this process until the wire imparts no color to the flame, ensuring it is free from any contaminants.

- Formation of the Microcosmic Salt Bead: a. Heat the clean loop in the Bunsen flame and then immediately dip the hot loop into powdered microcosmic salt. A small amount of the salt will adhere to the loop.^[12] b. Heat the salt-coated loop gently at first, then strongly in the hottest part of the flame. The salt will initially swell as it loses its water of crystallization and ammonia, then shrink and fuse into a transparent, colorless, glassy bead of sodium metaphosphate.^{[7][10][12]} c. If the bead is not sufficiently large, you can dip the hot bead into the salt again and reheat it to add more material.
- Sample Analysis: a. Moisten the cooled, clear bead slightly with distilled water and touch it to a tiny amount of the powdered sample to be analyzed. Only a few specks of the sample should adhere to the bead; using too much sample will result in a bead that is too dark or opaque to observe the color.^{[12][15]} b. Oxidizing Flame Test: Introduce the bead with the adhering sample into the outer tip (oxidizing part) of the Bunsen burner flame.^{[12][13]} Heat until the sample is completely fused with the bead. c. Observe the color of the bead while it is hot. d. Remove the bead from the flame, allow it to cool, and observe its color when cold.^[10] Record both observations.
- Reducing Flame Test: a. Following the oxidizing flame test, introduce the same bead into the tip of the inner, blue cone (reducing part) of the flame.^{[12][13]} b. Heat the bead for a few moments, then remove it and allow it to cool. c. Observe and record the color of the bead, both when hot and when cold.
- Cleaning and Finalization: a. After the test is complete, the bead can be removed by heating it to fusion and then plunging it into a beaker of water, which will cause the bead to shatter and fall off the loop.^[12] b. Thoroughly clean the wire loop with HCl and heat as described in step 1 before performing a test on a new sample.

Data Presentation: Characteristic Bead Colors

The following table summarizes the characteristic colors produced by common metal cations in the microcosmic salt bead test.


Metal Cation	Oxidizing Flame	Reducing Flame
Copper (Cu ²⁺)	Green (Hot), Blue (Cold)[7][13]	Colorless (Hot), Red & Opaque (Cold)[13]
Iron (Fe ²⁺ /Fe ³⁺)	Yellowish-brown (Hot), Yellow (Cold)[7][13]	Green (Hot & Cold)[7][13]
Cobalt (Co ²⁺)	Blue (Hot & Cold)[7][13]	Blue (Hot & Cold)[7][13]
Manganese (Mn ²⁺)	Violet (Hot & Cold)[7]	Colorless (Hot & Cold)
Chromium (Cr ³⁺)	Green (Hot & Cold)[7]	Green (Hot & Cold)[7]
Nickel (Ni ²⁺)	Brown/Reddish-brown (Hot), Brown (Cold)[7]	Grey & Opaque (Cold)

Note: The intensity of the color can vary with the concentration of the metal ion in the sample. The test is considered semi-quantitative and is best used for preliminary identification, which should be confirmed with other analytical methods.[13]

Visualization: Experimental Workflow

The logical flow of the microcosmic salt bead test protocol is illustrated in the diagram below.

Workflow for Microcosmic Salt Bead Test

[Click to download full resolution via product page](#)

Caption: Experimental workflow for metal cation identification using the microcosmic salt bead test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microcosmic salt - Wikipedia [en.wikipedia.org]
- 2. Pls tell me laboratory preparation method of microcosmic salt ? - askIITians [askiitians.com]
- 3. give the method of preparing microcosmic salt and write it's uses. - askIITians [askiitians.com]
- 4. grokipedia.com [grokipedia.com]
- 5. expertsmind.com [expertsmind.com]
- 6. scribd.com [scribd.com]
- 7. brainly.in [brainly.in]
- 8. When a microcosmic salt is heated a transparent bead class 11 chemistry CBSE [vedantu.com]
- 9. Microcosmic salt and borax are used in the identification of cations by d.. [askfilo.com]
- 10. Qualitative Analysis: Dry Test, Borax Bead Test, Microcosmic Salt Bead Test – Procedure, Reactions, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [akash.ac.in]
- 11. chemistrypage.in [chemistrypage.in]
- 12. How the Bead Test Works in Chemical Analysis [thoughtco.com]
- 13. ck12.org [ck12.org]
- 14. sciencenotes.org [sciencenotes.org]
- 15. Bead test - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes: Microcosmic Salt Bead Test for Metal Cation Identification]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076020#protocol-for-the-microcosmic-salt-bead-test-for-metal-cation-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com